2-AMINO-1-[(2-METHOXYPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROLE-3-CARBONITRILE
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Overview
Description
2-Amino-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a methoxyphenylmethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-amino-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino group and the methoxyphenylmethyl group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The carbonitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(o-methoxyphenyl)propane
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-Amino-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The combination of the amino group, methoxyphenylmethyl group, and carbonitrile group provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
2-amino-1-[(2-methoxyphenyl)methyl]-4,5-dimethylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-11(2)18(15(17)13(10)8-16)9-12-6-4-5-7-14(12)19-3/h4-7H,9,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAKLESADFKRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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